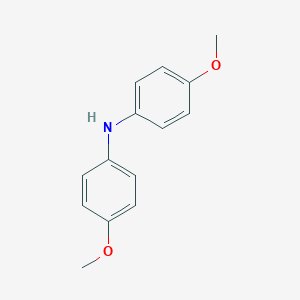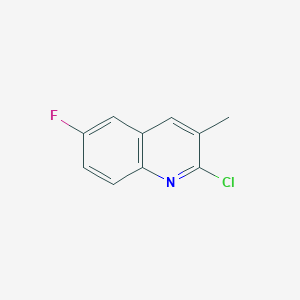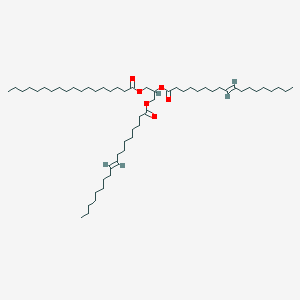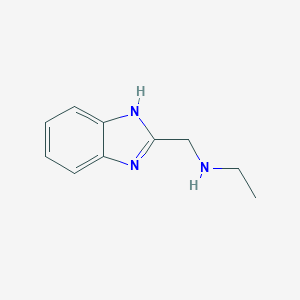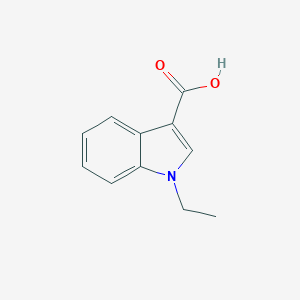
Ácido 1-etil-1H-indol-3-carboxílico
Descripción general
Descripción
1-Ethyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, which is a compound that features an indole ring system with a carboxylic acid moiety at the third position. The ethyl substitution at the nitrogen atom of the indole ring distinguishes it from its parent compound and may affect its chemical and physical properties.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, involves the acetylation of ethyl 1H-indole-3-carboxylate . Another related compound, 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, is synthesized by alkylation of a precursor followed by saponification and acidation . These methods indicate that functionalized indoles can be synthesized through acylation and alkylation reactions, which could be applicable to the synthesis of 1-ethyl-1H-indole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of ethyl 1-acetyl-1H-indole-3-carboxylate shows that the aromatic ring system is essentially planar, and the ethyl group is also located within this plane . Similarly, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid reveals an orthorhombic crystal system with molecules linked through hydrogen bonds, forming a three-dimensional network . These findings suggest that the molecular structure of 1-ethyl-1H-indole-3-carboxylic acid would also exhibit planarity and could participate in intermolecular interactions such as hydrogen bonding.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate occurs at the C3-position or on the benzene moiety of the indole nucleus . This indicates that the indole ring is reactive towards electrophilic acylation. Additionally, the title compound in undergoes palladium-catalyzed coupling reactions with different partners, suggesting that 1-ethyl-1H-indole-3-carboxylic acid could also be amenable to such coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from their molecular structures. The planarity of the indole ring system and the presence of functional groups such as carboxylic acid contribute to the compound's ability to form directional intermolecular interactions, as seen in the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate . These interactions can influence the compound's melting point, solubility, and crystal packing. The presence of the ethyl group may also affect the lipophilicity of the compound.
Aplicaciones Científicas De Investigación
Actividad herbicida
Se han estudiado los derivados del ácido indol-3-carboxílico, incluido el ácido 1-etil-1H-indol-3-carboxílico, por su potencial como herbicidas . Estos compuestos han mostrado efectos de inhibición de buenos a excelentes en las raíces y los brotes de la colza dicotiledónea y la hierba de patio monocotiledónea .
Herbicidas imitadores de auxinas
Estos compuestos se han utilizado en el desarrollo de nuevos herbicidas imitadores de auxinas . Las auxinas son una clase de fitohormonas que desempeñan funciones esenciales en el ciclo de vida de las plantas, y el desarrollo de compuestos con propiedades similares a las auxinas para la regulación del crecimiento de las plantas y las aplicaciones de control de malezas es de gran importancia .
Síntesis de alcaloides
Los derivados del indol, incluido el ácido 1-etil-1H-indol-3-carboxílico, son partes frecuentes presentes en alcaloides seleccionados . Desempeñan un papel principal en la biología celular y han atraído una atención creciente para el tratamiento de diversos trastornos en el cuerpo humano .
Desarrollo de fármacos
Los ésteres del ácido indol-3-carboxílico, incluido el ácido 1-etil-1H-indol-3-carboxílico, son de interés en la búsqueda de nuevos fármacos . Con base en esta clase de compuestos, se han desarrollado e introducido en la práctica clínica fármacos como Arbidol y tropisetrón .
Agentes anticancerígenos
El ácido 1-etil-1H-indol-3-carboxílico se ha utilizado como reactivo para la preparación de agentes anticancerígenos . Estos agentes han mostrado potencial en el tratamiento de varios tipos de cáncer
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 1-ethyl-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-ethyl-1H-indole-3-carboxylic acid. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .
Direcciones Futuras
Indole derivatives, including 1-ethyl-1H-indole-3-carboxylic acid, have attracted increasing attention in recent years due to their biological activity and their role in the treatment of various disorders . Future research may focus on the development of new methods of synthesis and the exploration of their potential applications in medicine .
Análisis Bioquímico
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
1-ethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUTEBEOYXQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395187 | |
| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132797-91-2 | |
| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

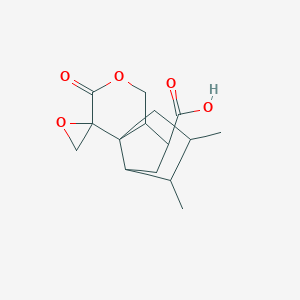
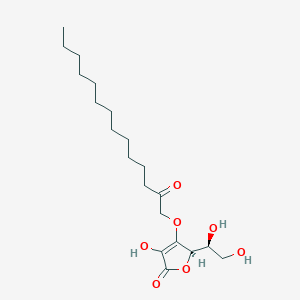
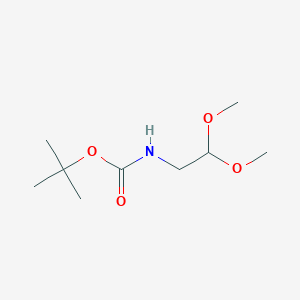
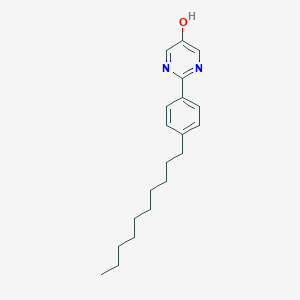
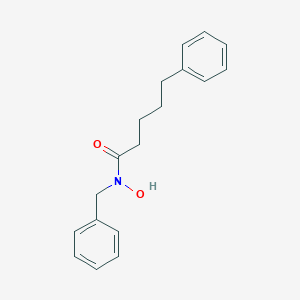
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)




